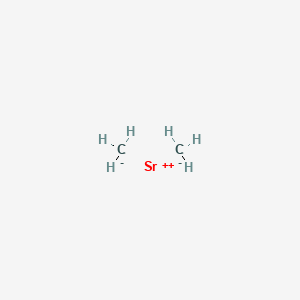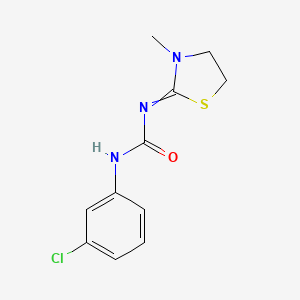
N-(3-Chlorophenyl)-N'-(3-methyl-1,3-thiazolidin-2-ylidene)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Chlorophenyl)-N’-(3-methyl-1,3-thiazolidin-2-ylidene)urea: is an organic compound that belongs to the class of urea derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Chlorophenyl)-N’-(3-methyl-1,3-thiazolidin-2-ylidene)urea typically involves the reaction of 3-chloroaniline with 3-methyl-1,3-thiazolidine-2-thione in the presence of a suitable base. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction mechanism involves the nucleophilic attack of the amine group on the carbonyl carbon of the thiazolidine-2-thione, followed by the elimination of hydrogen sulfide.
Industrial Production Methods: In an industrial setting, the production of N-(3-Chlorophenyl)-N’-(3-methyl-1,3-thiazolidin-2-ylidene)urea can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and increases the yield of the desired product. The use of catalysts and solvents can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: N-(3-Chlorophenyl)-N’-(3-methyl-1,3-thiazolidin-2-ylidene)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(3-Chlorophenyl)-N’-(3-methyl-1,3-thiazolidin-2-ylidene)urea has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-Chlorophenyl)-N’-(3-methyl-1,3-thiazolidin-2-ylidene)urea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-(3-Chlorophenyl)-N’-(3-methyl-1,3-thiazolidin-2-ylidene)urea can be compared with other similar compounds, such as:
N-(3-Chlorophenyl)-N’-(3-methyl-1,3-thiazolidin-2-ylidene)thiourea: Similar structure but contains a thiourea moiety instead of a urea moiety.
N-(3-Chlorophenyl)-N’-(3-methyl-1,3-thiazolidin-2-ylidene)carbamate: Contains a carbamate group instead of a urea group.
The uniqueness of N-(3-Chlorophenyl)-N’-(3-methyl-1,3-thiazolidin-2-ylidene)urea lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
CAS No. |
101042-87-9 |
|---|---|
Molecular Formula |
C11H12ClN3OS |
Molecular Weight |
269.75 g/mol |
IUPAC Name |
1-(3-chlorophenyl)-3-(3-methyl-1,3-thiazolidin-2-ylidene)urea |
InChI |
InChI=1S/C11H12ClN3OS/c1-15-5-6-17-11(15)14-10(16)13-9-4-2-3-8(12)7-9/h2-4,7H,5-6H2,1H3,(H,13,16) |
InChI Key |
NAIYZHOZZGJYCG-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCSC1=NC(=O)NC2=CC(=CC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


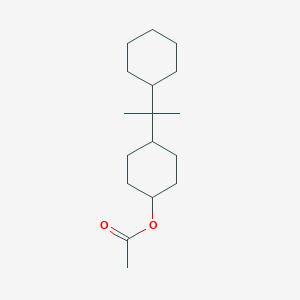
![2-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-1-propan-2-ylbenzo[e]benzimidazole;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B14328833.png)
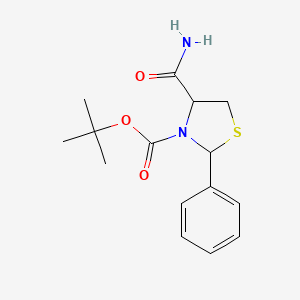
![6,7-Dihydro-3H,5H-[1,2]dithiolo[3,4-b][1,4]dithiepine-3-thione](/img/structure/B14328843.png)
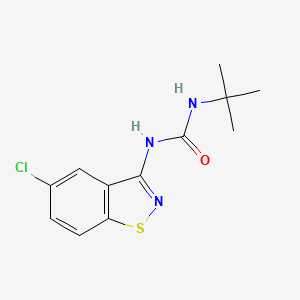
![7-Chloro-1-phenyl-1H-[1,2,3]triazolo[4,5-d]pyridazine](/img/structure/B14328855.png)
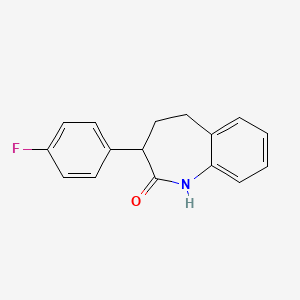
![1-[Ethoxy(4-methoxyphenyl)methyl]-2,3-dimethyl-1H-indole](/img/structure/B14328857.png)

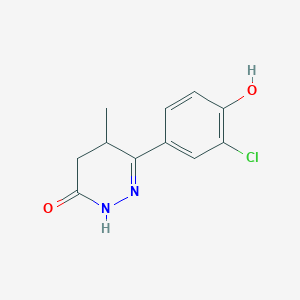
![4-Methyl-N-[(4-methylphenyl)(oxo-lambda~4~-sulfanylidene)methyl]aniline](/img/structure/B14328881.png)
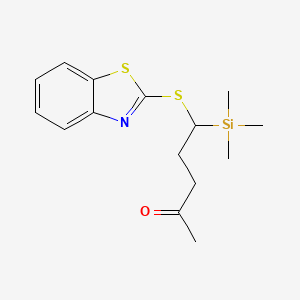
![5-{[tert-Butyl(dimethyl)silyl]oxy}undec-2-en-4-one](/img/structure/B14328891.png)
